molecular formula C14H16N2O B1346837 N-(4-cyanophenyl)-2-cyclopentylacetamide

N-(4-cyanophenyl)-2-cyclopentylacetamide

Cat. No.: B1346837
M. Wt: 228.29 g/mol
InChI Key: LTOVIXLGCKJPNB-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-2-cyclopentylacetamide (CAS 1016862-67-1) is a high-purity synthetic organic compound supplied for life science and chemical research applications. This compound, with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol, is characterized as an off-white to white solid powder . The molecular structure features a cyclopentyl group linked to an acetamide chain and a 4-cyanophenyl ring system, a configuration of interest in medicinal chemistry and materials science. Researchers can access this compound in various volumes and purities, including high and ultra-high purity grades (99% to 99.999%+) to meet specific research requirements . Standard packaging includes palletized plastic pails, fiber and steel drums, and larger super sacks, with air-sensitive materials available packaged under argon or vacuum upon request . This product is provided For Research Use Only and is strictly not intended for personal, diagnostic, or therapeutic use.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C14H16N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,17)

InChI Key

LTOVIXLGCKJPNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (CAS 62926-88-9)

  • Molecular Formula : C₉H₅F₃N₂O .
  • Key Features : Replaces the cyclopentyl group with a trifluoroacetyl group .
  • Applications : Used as a pharmaceutical intermediate and reagent in medicinal chemistry. The trifluoromethyl group increases metabolic stability and electronegativity, enhancing interactions with hydrophobic enzyme pockets .
  • Synthesis: Likely involves acylation of 4-cyanophenylamine with trifluoroacetic anhydride.
Property N-(4-Cyanophenyl)-2-cyclopentylacetamide N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide
Lipophilicity (LogP) Higher (cyclopentyl group) Lower (polar trifluoro group)
Metabolic Stability Moderate High (due to C-F bonds)
Synthetic Utility Intermediate for lipophilic targets Precursor for fluorinated drug candidates

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6)

  • Molecular Formula : C₉H₇ClN₂O .
  • Key Features : Substitutes the cyclopentyl group with a chlorine atom .
  • Reactivity : The chloro group is a better leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki coupling or amination) .
  • Applications : Intermediate for heterocyclic compounds like thiadiazoles or piperazinediones .
Property This compound 2-Chloro-N-(4-cyanophenyl)acetamide
Reactivity Low (stable amide bond) High (reactive C-Cl bond)
Biological Interactions Potential CNS targeting (lipophilicity) Used in sulfur-containing heterocycles

N-(4-Chlorophenyl)-2-cyanoacetamide

  • Molecular Formula : C₉H₇ClN₂O .
  • Key Features: Contains a cyano group directly on the acetamide backbone and a 4-chlorophenyl substituent.
  • Electronic Effects: The cyano group intensifies electron-withdrawing effects, increasing acidity of the α-hydrogen and facilitating condensation reactions .
Property This compound N-(4-Chlorophenyl)-2-cyanoacetamide
Acidity (α-H) Moderate High (due to adjacent cyano group)
Synthetic Applications Lipophilic intermediates Precursor for heterocycles (e.g., pyridines)

N-(4-Fluorophenyl)-2-chloroacetamide

  • Molecular Formula: C₈H₇ClFNO .
  • Key Features : Combines a fluoro substituent on the phenyl ring with a chloroacetamide backbone.
  • Structural Insights : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds , stabilizing its crystal packing .
  • Applications: Intermediate for fluorinated pharmaceuticals (e.g., quinolines) .
Property This compound N-(4-Fluorophenyl)-2-chloroacetamide
Hydrogen Bonding Limited (non-polar cyclopentyl) Extensive (polar F and Cl groups)
Bioactivity Underexplored Used in antimicrobial agents

Research Implications

  • Drug Design : The cyclopentyl group in the target compound offers a balance of lipophilicity and steric bulk, making it suitable for central nervous system targets .
  • Synthetic Chemistry: Chloro and cyano derivatives are more reactive, enabling diverse heterocyclic derivatization .
  • Safety : Halogenated analogs (e.g., chloro, fluoro) may pose environmental or toxicity risks, necessitating careful handling .

Preparation Methods

Amide Coupling via Activated Carboxylic Acid Derivatives

A common and efficient method to prepare N-(4-cyanophenyl)-2-cyclopentylacetamide is through the reaction of 4-cyanophenylamine with 2-cyclopentylacetic acid activated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). This method provides good yields and mild reaction conditions.

  • Procedure : The acid and amine are combined in a polar aprotic solvent like DMF or dichloromethane, with the addition of a coupling reagent and a base such as DIPEA (N,N-diisopropylethylamine). The reaction is stirred at room temperature under inert atmosphere until completion.
  • Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
  • Example : Similar amide couplings have been reported in the synthesis of related compounds where 4-cyanophenylamine was coupled with various acetic acid derivatives to yield amides with high purity and yield.

Cyanide Substitution and Intermediate Formation

In some synthetic routes, the cyanophenyl moiety is introduced via nucleophilic substitution reactions on tosylated or halogenated intermediates, followed by amide coupling.

  • Example : Starting from a tosylated alcohol intermediate derived from a protected phenylalanine derivative, substitution with cyanide ion introduces the nitrile group. Subsequent deprotection and amide coupling yield the target compound.
  • This multi-step approach allows stereochemical control and functional group manipulation before final amide formation.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amide coupling (EDC/DIPEA) 4-cyanophenylamine + 2-cyclopentylacetic acid + EDC + DIPEA DMF or DCM Room temperature 70-85 Mild, efficient, widely used
Acid chloride formation 2-cyclopentylacetic acid + SOCl2 DCM or toluene Reflux Quantitative Requires careful moisture control
Amide formation from acid chloride Acid chloride + 4-cyanophenylamine DCM 0°C to RT 75-90 Fast reaction, sensitive to moisture
Cyanide substitution on tosylate Tosylated intermediate + NaCN DMF or DMSO 0-50°C 60-80 Multi-step, allows functionalization

Research Findings and Optimization Notes

  • The use of coupling reagents like PyBOP or EDC in the presence of bases such as DIPEA or triethylamine is preferred for amide bond formation due to high yields and minimal side reactions.
  • Protecting groups (e.g., Boc) on amine intermediates can be employed to control reactivity and stereochemistry during multi-step syntheses involving cyanide substitution and subsequent amide coupling.
  • Reaction temperature and solvent choice significantly affect yield and purity; polar aprotic solvents and room temperature conditions are generally optimal.
  • The acid chloride route, while efficient, requires stringent anhydrous conditions and careful quenching to avoid hydrolysis or side products.
  • Multi-step syntheses involving cyanide substitution provide access to stereochemically defined intermediates but may have lower overall yields due to additional steps.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-cyanophenyl)-2-cyclopentylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step approach is typically employed, starting with substitution reactions under alkaline conditions (e.g., using 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form intermediates). Subsequent steps may involve reductions (e.g., iron powder under acidic conditions) and condensations (e.g., with cyclopentylacetic acid derivatives). Optimizing pH, temperature, and catalysts (e.g., DCC for amide bond formation) improves yields. Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves intramolecular interactions (e.g., C–H···O bonds) and crystal packing. Purity is validated via HPLC (>95%) or melting point analysis .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Use gloveboxes for hygroscopic or oxygen-sensitive steps. Avoid skin contact by wearing nitrile gloves and protective eyewear. Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Combine experimental data (e.g., NOESY for spatial proximity, variable-temperature NMR) with computational tools (DFT calculations, molecular dynamics simulations) to reconcile discrepancies. Cross-validate crystallographic data (XRD) with spectroscopic findings to confirm tautomeric forms or conformational isomers .

Q. What role do intramolecular interactions play in the crystallographic packing of this compound, and how are these analyzed?

  • Methodological Answer : Hydrogen bonding (N–H···O) and π-π stacking interactions dictate crystal packing. Single-crystal XRD reveals bond angles and torsion angles, while Hirshfeld surface analysis quantifies intermolecular contacts. Computational tools like Mercury (CCDC) model lattice energies and polymorphism risks .

Q. Which computational modeling approaches predict the physicochemical properties of this compound, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (HOMO/LUMO energies) and solubility parameters. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with logP or pKa. Validate predictions against experimental HPLC retention times or solubility assays .

Q. How can multi-step syntheses of derivatives be optimized to minimize side products and enhance scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction times, while flow chemistry improves scalability. Monitor intermediates via TLC/GC-MS to abort non-productive pathways early .

Q. How do electronic effects of substituents on the phenyl ring influence reactivity in condensation reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., –CN) activate the phenyl ring for nucleophilic substitution. Hammett plots correlate σ values with reaction rates. Kinetic studies (UV-Vis monitoring) and isotopic labeling (²H/¹³C) elucidate mechanisms, while Frontier Molecular Orbital (FMO) theory predicts regioselectivity .

Tables

Table 1 : Key Analytical Data for this compound

PropertyMethod/ValueReference
Molecular WeightHRMS: 273.31 g/mol
Melting Point142–145°C (DSC)
Crystallographic SystemMonoclinic, Space Group P2₁/c
LogP (Predicted)2.8 ± 0.3 (DFT/QSPR)

Table 2 : Optimization of Condensation Reactions

VariableOptimal ConditionYield Improvement
CatalystDCC (1.2 equiv)85% → 92%
SolventDry DMF70% → 88%
Temperature0°C → RT (gradual warming)Reduced side products

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